molecular formula C17H18N2O4 B5843510 2-(4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

2-(4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

Cat. No.: B5843510
M. Wt: 314.34 g/mol
InChI Key: IVFYZPKTDMWOKX-UHFFFAOYSA-N
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Description

2-(4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is an organic compound with the molecular formula C17H17NO4. This compound is known for its unique structure, which includes an ethoxy group attached to an aniline moiety, a carbonyl group, and an amino group linked to a phenylacetic acid backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

2-[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-2-23-15-9-7-14(8-10-15)19-17(22)18-13-5-3-12(4-6-13)11-16(20)21/h3-10H,2,11H2,1H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYZPKTDMWOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves the following steps:

    Formation of the Ethoxyaniline Intermediate: The initial step involves the ethoxylation of aniline to form 4-ethoxyaniline. This reaction is usually carried out using ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The 4-ethoxyaniline is then coupled with a suitable carboxylic acid derivative, such as phenylacetic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-ethoxyanilino)carbonyl]phenyl}acetic acid
  • 4-((E)-{[{2-[(4-ETHOXYANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID

Uniqueness

2-(4-{[(4-ETHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is unique due to its specific structural features, such as the ethoxy group and the phenylacetic acid backbone. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research applications.

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